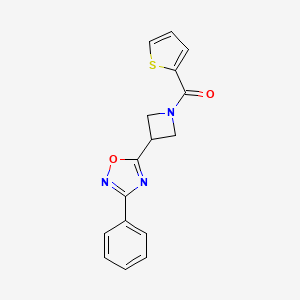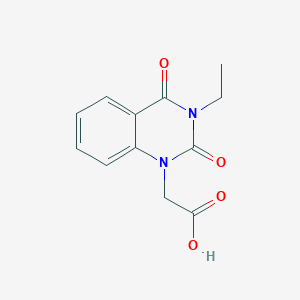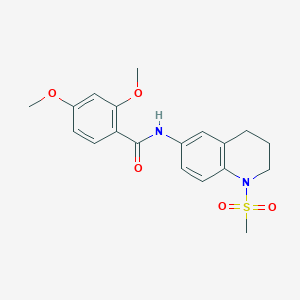
5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Chemical Reactions Analysis
Multicomponent reactions (MCR) is a powerful strategy that has been routinely used for the construction of structurally diverse chemical compounds . MCR reactions have been used for the synthesis of compounds that have been bestowed with biological activity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds closely related to 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, as well as its analogs, have been extensively explored in various studies. For instance, Albert and Taguchi (1972) described the synthesis of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide derivatives through a series of chemical reactions involving triazoles, showcasing methodologies that could be relevant to the synthesis of the compound (Albert & Taguchi, 1972).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives have been a focus of research, offering insights into their potential applications in combating microbial infections. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, suggesting that similar compounds, including the one of interest, might possess significant antimicrobial effects against a variety of pathogens (Bektaş et al., 2007).
Cytotoxicity and Cancer Research
The cytotoxicity of triazole derivatives against cancer cell lines has been investigated, indicating their potential application in cancer therapy. Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the therapeutic prospects of triazole derivatives in oncology (Hassan et al., 2014).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives bearing triazole, such as the studies conducted by Karayel (2021), provide insights into the mechanism behind their anti-cancer properties and their interactions with biological targets. Such research underscores the importance of triazole derivatives in the design of new therapeutic agents with potential applications in treating various types of cancer (Karayel, 2021).
Mecanismo De Acción
Understanding molecular interactions between small molecules and their targets is critical in drug discovery . Although many biophysical and biochemical methods are able to elucidate molecular interactions of small molecules with their targets, structural biology is the most powerful tool to determine the mechanisms of action for both targets and the developed compounds .
Propiedades
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21(12-6-4-3-5-7-12)17(23)15-16(18)22(20-19-15)13-8-10-14(24-2)11-9-13/h3-11H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEBJXGNKBNLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

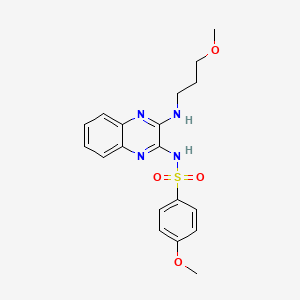
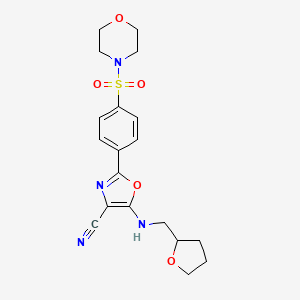



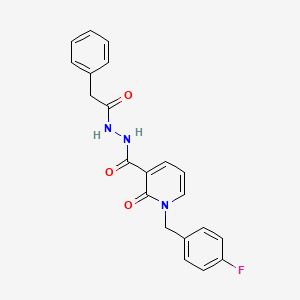
![2-Chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2815501.png)
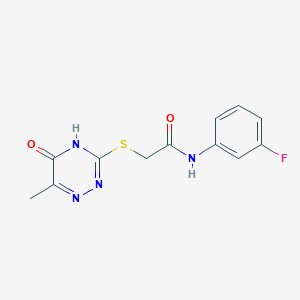
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2815504.png)
![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)

